Methyltetrazine-PEG4-Maleimide

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Researchers requiring efficient, stable bioorthogonal conjugation often face slow kinetics and linker hydrolysis. Methyltetrazine-PEG4-Maleimide (CAS 1802908-02-6) is a heterobifunctional linker that directly addresses these challenges. Its methyltetrazine group delivers rapid IEDDA cycloaddition (k > 800 M⁻¹s⁻¹) with TCO-modified partners while offering superior stability over hydrogen-substituted tetrazines, minimizing premature payload release. The PEG4 spacer enhances solubility and reduces non-specific binding, and the maleimide enables specific thiol conjugation. This orthogonal reactivity supports high-yield, stepwise assembly of ADCs, PROTACs, and functionalized nanoparticles.

Molecular Formula C24H30N6O7
Molecular Weight 514.5 g/mol
Cat. No. B609002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-Maleimide
SynonymsMethyltetrazine-PEG4-maleimide
Molecular FormulaC24H30N6O7
Molecular Weight514.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31)
InChIKeyDPEUPJJPNNSKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-PEG4-Maleimide Overview


Methyltetrazine-PEG4-Maleimide (CAS 1802908-02-6) is a heterobifunctional linker comprising a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a maleimide group. It facilitates inverse electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified partners and enables covalent attachment to thiol-containing biomolecules .

Methyltetrazine-PEG4-Maleimide Substitution Risks


Substituting Methyltetrazine-PEG4-Maleimide with a structurally related linker is not a neutral decision. Alternative tetrazine derivatives and bioorthogonal chemistries exhibit markedly different reaction kinetics , hydrolytic stability profiles , and spacer-dependent solubility characteristics that directly impact conjugation efficiency, product purity, and downstream assay performance. The quantitative evidence presented below substantiates the specific performance of this compound relative to its closest comparators, enabling informed procurement decisions.

Methyltetrazine-PEG4-Maleimide Performance Evidence


IEDDA vs. SPAAC Reaction Kinetics

Methyltetrazine-PEG4-Maleimide participates in the IEDDA reaction with TCO, which exhibits second-order rate constants ranging from 1 to 10⁶ M⁻¹s⁻¹, with a reported value of k > 800 M⁻¹s⁻¹ for the methyltetrazine-TCO pair [1]. In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC), a common alternative bioorthogonal chemistry, displays rate constants approximately 10⁻² to 10⁻¹ M⁻¹s⁻¹ [2]. This represents a rate enhancement of at least 8,000- to 80,000-fold for the IEDDA-based conjugation.

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Aqueous Stability: Methyl vs. H-Tetrazine

The methyl-substituted tetrazine in Methyltetrazine-PEG4-Maleimide exhibits enhanced stability in biological environments compared to the hydrogen-substituted analog (e.g., Tetrazine-PEG4-Maleimide, product 764701) . While the hydrogen-substituted tetrazine has faster cycloaddition kinetics, the methyl substitution confers improved relative stability under physiological conditions . The methyltetrazine functional group remains stable in aqueous buffered media for weeks at 4°C and pH 7.5 .

Linker Stability Bioorthogonal Chemistry Bioconjugation

PEG4 Spacer Solubility Enhancement

The tetraethylene glycol (PEG4) spacer in Methyltetrazine-PEG4-Maleimide significantly improves solubility in aqueous buffers compared to non-PEGylated linkers . The hydrophilic PEG4 spacer arm imparts water solubility to the labeled molecule, reducing aggregation of labeled proteins stored in solution . PEG linkers are known to increase the solubility of hydrophobic molecules in aqueous solutions, with the 4-unit ethylene glycol spacer specifically designed to enhance solubility while maintaining a compact structure [1].

Linker Design Solubility Bioconjugation

Maleimide Thiol Conjugation Specificity

The maleimide group in Methyltetrazine-PEG4-Maleimide reacts specifically with reduced thiols (-SH) at pH 6.5-7.5 to form stable thioether bonds . Maleimide reactions with thiols are highly specific within this pH range, with reaction rates towards thiols being 1000 times faster at pH 7.0 than towards amines . This high selectivity ensures that conjugation occurs predominantly at desired cysteine residues rather than at more abundant but less nucleophilic lysine amines.

Bioconjugation Maleimide Chemistry Site-Specific Labeling

Rapid Conjugation Completion

Under optimized conditions, Methyltetrazine-PEG4-Maleimide enables the formation of stable conjugates within 30 minutes at a concentration of 1 mg/mL . This rapid conjugation timeframe is a direct consequence of the fast IEDDA kinetics and is significantly shorter than the multi-hour to overnight incubations often required for alternative bioorthogonal chemistries like SPAAC.

Bioconjugation Click Chemistry Process Efficiency

Methyltetrazine-PEG4-Maleimide Applications


ADC Linker Development

Methyltetrazine-PEG4-Maleimide is employed as a heterobifunctional linker in antibody-drug conjugate (ADC) synthesis, where its fast IEDDA kinetics (k > 800 M⁻¹s⁻¹) enable rapid assembly of complex conjugates [1], and its methyltetrazine group provides enhanced stability compared to hydrogen-substituted analogs, reducing premature payload release .

Live-Cell Imaging & Pretargeted Labeling

The exceptional reaction kinetics of the methyltetrazine-TCO pair (k > 800 M⁻¹s⁻¹) [1] permit efficient labeling of scarce cellular targets at low concentrations and short incubation times, while the PEG4 spacer improves probe solubility and minimizes non-specific binding in complex biological media . This combination is critical for achieving high signal-to-noise ratios in live-cell imaging applications.

PROTAC Synthesis

In PROTAC (proteolysis-targeting chimera) development, Methyltetrazine-PEG4-Maleimide serves as a PEG-based linker . Its dual orthogonal reactivity—maleimide for thiol-specific protein conjugation and methyltetrazine for TCO-modified ligand attachment—enables the stepwise, controlled assembly of bifunctional degraders with high yield and purity.

Nanoparticle Surface Functionalization

The hydrophilic PEG4 spacer and rapid, catalyst-free IEDDA reaction [1] make Methyltetrazine-PEG4-Maleimide well-suited for functionalizing nanoparticle surfaces with targeting ligands. The PEG spacer reduces particle aggregation and improves colloidal stability, while the fast kinetics ensure dense and uniform surface coverage under mild conditions.

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